N-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-Cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:
- 3,4-Dimethoxyphenyl group at position 3, providing electron-donating methoxy groups that may enhance receptor interactions.
- Methyl groups at positions 2 and 5, which reduce steric hindrance while maintaining molecular rigidity.
This compound belongs to a class of molecules studied for their bioactivity in neurological and oncological pathways, particularly as kinase inhibitors or receptor antagonists .
Properties
IUPAC Name |
N-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-14-12-20(24-17-8-6-5-7-9-17)26-22(23-14)21(15(2)25-26)16-10-11-18(27-3)19(13-16)28-4/h10-13,17,24H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTCUWPLWOZTCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3CCCCC3)C)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS Number: 890631-55-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 380.5 g/mol
- Structural Features : The compound features a pyrazolo[1,5-a]pyrimidine core with cyclohexyl and dimethoxyphenyl substituents, which are crucial for its biological activity .
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit promising antitumor properties. These compounds have shown potent inhibitory effects against various cancer cell lines by targeting specific kinases involved in tumor growth:
- Target Kinases : BRAF(V600E), EGFR, and Aurora-A kinase.
- Mechanism : The inhibition of these kinases leads to reduced cell proliferation and increased apoptosis in cancer cells .
Anti-inflammatory and Antibacterial Effects
The compound also demonstrates significant anti-inflammatory and antibacterial activities. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce bacterial viability:
- Anti-inflammatory Mechanism : The compound modulates pathways associated with inflammatory responses, potentially through the inhibition of NF-kB signaling.
- Antibacterial Activity : It has been evaluated against various bacterial strains, showing effective inhibition comparable to standard antibiotics .
Case Studies and Experimental Findings
-
Synergistic Effects with Chemotherapeutics :
- A study evaluated the combination of this compound with doxorubicin in MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated a significant synergistic effect, enhancing cytotoxicity compared to either drug alone. This suggests potential for improved therapeutic strategies in resistant cancer subtypes .
- Antioxidant Activity :
Summary of Biological Activities
| Activity Type | Mechanism of Action | Key Findings |
|---|---|---|
| Antitumor | Inhibition of BRAF(V600E), EGFR | Potent cytotoxicity in various cancer cell lines |
| Anti-inflammatory | Modulation of NF-kB signaling | Reduction in pro-inflammatory cytokine production |
| Antibacterial | Direct inhibition of bacterial growth | Effective against multiple bacterial strains |
| Antioxidant | Radical scavenging | Significant reduction in oxidative stress markers |
Scientific Research Applications
Antiviral Activity
Research indicates that N-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine exhibits promising antiviral properties. A patent highlights its utility in treating viral infections, suggesting that it may inhibit viral replication through interference with viral polymerases or other viral enzymes .
Anti-inflammatory Effects
The compound has been shown to possess anti-inflammatory properties. Studies suggest that it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators. This activity makes it a candidate for treating conditions like arthritis and other inflammatory diseases .
Antimicrobial Properties
Preliminary investigations into the antimicrobial efficacy of this compound reveal activity against various Gram-positive and Gram-negative bacteria as well as fungi. Its effectiveness was assessed against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for development as an antimicrobial agent .
Case Study: Synthesis Efficiency
A comparative study on synthetic routes showed that using microwave-assisted synthesis significantly reduces reaction times and improves yields compared to traditional heating methods .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a structural and functional comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Amine Substituent Effects :
- Cyclohexyl (target) and branched alkyl (DMP904) groups enhance metabolic stability and CNS penetration compared to aryl amines (e.g., 4-methoxyphenyl) .
- Methoxyethyl groups (MPZP) improve aqueous solubility but may reduce blood-brain barrier permeability .
Aryl Group Modifications: 3,4-Dimethoxyphenyl (target) vs. 4-methoxy-2-methylphenyl (MPZP): The latter’s methyl group may reduce steric hindrance, favoring CRF1 binding .
Biological Implications :
- CRF1 antagonists (MPZP, DMP904) highlight the importance of substituent bulk and polarity in receptor selectivity .
- Methyl groups at positions 2 and 5 (common in all analogs) maintain core rigidity without significant steric interference .
Research Findings and Trends
- Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines with bulky amine substituents (e.g., cyclohexyl) are prioritized in oncology for their stability and target affinity .
- Neurological Targets : CRF1 antagonists like MPZP and DMP904 demonstrate that methoxy and alkylamine groups balance solubility and CNS activity .
- Synthetic Accessibility : Ultrasonic irradiation and optimized solvent systems (e.g., aqueous-alcohol media) improve yields in pyrazolo[1,5-a]pyrimidine synthesis .
Q & A
Basic: What synthetic methodologies are optimal for preparing pyrazolo[1,5-a]pyrimidin-7-amine derivatives like N-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine?
The Suzuki-Miyaura cross-coupling reaction is widely used to functionalize pyrazolo[1,5-a]pyrimidine cores. For example, boronic acids (e.g., 4-fluorophenylboronic acid) react with brominated intermediates under palladium catalysis to introduce aryl/heteroaryl substituents at the 3- and 5-positions . Post-coupling steps often involve Boc deprotection (e.g., TFA in DCM) to yield final amines. Purity is confirmed via 1H NMR and HRMS . For N-cyclohexyl derivatives, nucleophilic substitution or reductive amination may be employed to attach the cyclohexyl group .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of pyrazolo[1,5-a]pyrimidin-7-amine derivatives?
SAR studies require systematic substitution at key positions:
- 3- and 5-positions : Aryl/heteroaryl groups (e.g., 3,4-dimethoxyphenyl) modulate lipophilicity and π-π interactions with target proteins .
- 7-Amine : Cyclohexyl groups enhance steric bulk and influence binding pocket compatibility, as seen in CRF1 receptor antagonists .
- 2- and 5-Methyl groups : Methylation can improve metabolic stability without steric hindrance .
Experimental workflows should include parallel synthesis of analogs, followed by enzymatic assays (e.g., kinase inhibition) and computational docking to prioritize candidates .
Basic: What analytical techniques are critical for characterizing pyrazolo[1,5-a]pyrimidin-7-amine derivatives?
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and confirms substitution patterns .
- HRMS : Validates molecular weight and purity (>98% by HPLC) .
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions, as demonstrated for related pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidines .
Advanced: How can computational methods accelerate reaction optimization for pyrazolo[1,5-a]pyrimidine synthesis?
Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in cyclization steps. ICReDD’s integrated approach combines reaction path searches with machine learning to identify optimal conditions (e.g., solvent, catalyst) for Suzuki couplings, reducing trial-and-error experimentation . For example, solvent polarity and temperature can be computationally screened to maximize yields of 3,4-dimethoxyphenyl-substituted derivatives .
Basic: What biological targets are associated with pyrazolo[1,5-a]pyrimidin-7-amine derivatives?
These compounds exhibit dual activity:
- Kinase inhibition : CDK9 inhibition (IC50 < 1 μM) via binding to the ATP pocket, disrupting transcription of anti-apoptotic proteins .
- Receptor antagonism : CRF1 receptor antagonism (e.g., MPZP analogs) reduces stress-related behaviors in preclinical models .
Target prioritization requires in vitro selectivity profiling across kinase/receptor panels.
Advanced: How do structural modifications address contradictory bioactivity data in pyrazolo[1,5-a]pyrimidine research?
Discrepancies in enzymatic vs. cellular assays often arise from off-target effects or pharmacokinetic variability. For example:
- Trifluoromethyl groups : Enhance target affinity but may reduce solubility, necessitating formulation adjustments .
- Dimethoxy substituents : Improve membrane permeability but could alter metabolic stability .
Iterative optimization using proteome-wide profiling (e.g., kinome screens) and PK/PD modeling resolves such contradictions .
Advanced: What experimental design strategies minimize variability in pyrazolo[1,5-a]pyrimidine pharmacological studies?
Use factorial design (e.g., Box-Behnken) to assess variables like:
- Dose-response ranges : 3–5 log concentrations to determine IC50/EC50 values .
- Cell line selection : Primary vs. immortalized lines (e.g., MCF-7 for breast cancer) to model tissue-specific effects .
- Control compounds : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
